Product packaging for 2-Undecenenitrile(Cat. No.:CAS No. 22629-48-7)

2-Undecenenitrile

Cat. No.: B1616601
CAS No.: 22629-48-7
M. Wt: 165.27 g/mol
InChI Key: HETFMJQWNWIBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Undecenenitrile (CAS 22629-48-7) is a high-purity, organic nitrile compound presented as a colorless to pale yellow clear liquid . It is characterized by a high boiling point of 251–252 °C and a flash point of approximately 106 °C, making it a stable substance for various research applications . This compound is very sparingly soluble in water but soluble in alcohol . The nitrile functional group is of significant interest in chemical research and development. Nitriles are versatile intermediates in organic synthesis and can be transformed into other valuable functional groups, such as carboxylic acids through hydrolysis or amines via reduction . In broader pharmaceutical research, the nitrile moiety is recognized for its ability to participate in key molecular interactions, including acting as a hydrogen bond acceptor, which can enhance binding affinity to biological targets . While this compound is cataloged as a fragrance agent , its specific research applications are exploratory and may extend to areas such as material science or as a building block for the synthesis of more complex molecules. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19N B1616601 2-Undecenenitrile CAS No. 22629-48-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22629-48-7

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

undec-2-enenitrile

InChI

InChI=1S/C11H19N/c1-2-3-4-5-6-7-8-9-10-11-12/h9-10H,2-8H2,1H3

InChI Key

HETFMJQWNWIBPN-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CC#N

Canonical SMILES

CCCCCCCCC=CC#N

Other CAS No.

22629-48-7

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways Leading to 2 Undecenenitrile

Catalytic Cross-Metathesis Routes

Catalytic cross-metathesis is an organic reaction that facilitates the intermolecular exchange of substituents between two different olefins. This transformation is a key method for the construction of carbon-carbon double bonds and is widely utilized in various fields of chemistry. acs.orgsigmaaldrich.com The reaction offers a direct pathway to novel olefins by combining two distinct alkene partners. sigmaaldrich.comcaltech.edu

A significant application of cross-metathesis in sustainable chemistry is the valorization of fatty acid methyl esters (FAMEs), such as methyl oleate (B1233923), which are derived from natural oils. conicet.gov.armdpi.com The cross-metathesis of methyl oleate with functionalized olefins provides a direct route to α,ω-bifunctional compounds that serve as valuable intermediates and polymer precursors. conicet.gov.armdpi.com

Cinnamonitrile (B126248), a terpenoid derivable from renewable plant essential oils, serves as an effective cross-metathesis partner for methyl oleate. semanticscholar.orgresearchgate.net The reaction between methyl oleate and cinnamonitrile yields four primary cross-metathesis products, including the target compound, 2-undecenenitrile. semanticscholar.orgresearchgate.net This specific transformation is a notable example of producing valuable chemicals from renewable resources. semanticscholar.org The cross-metathesis of methyl oleate with cinnamonitrile produces this compound, an intermediate in the synthesis of long-chain amines used as cationic surfactants. semanticscholar.orgresearchgate.net

The general reaction network for the cross-metathesis of methyl oleate (MO) with cinnamonitrile (CN) is depicted below. Besides the desired cross-metathesis products, the self-metathesis of methyl oleate can occur as a parallel reaction, forming 9-octadecene (B1240498) and dimethyl 9-octadecen-1,18-dioate. semanticscholar.orgresearchgate.net

Reaction: Methyl Oleate + Cinnamonitrile → this compound + Methyl 10-cyano-9-decenoate + other products

Ruthenium-based catalysts, particularly those developed by Grubbs and Hoveyda, are extensively used for olefin metathesis reactions due to their high tolerance for various functional groups and their stability in the presence of air and moisture. google.comnih.gov These catalysts are effective under mild reaction conditions. researchgate.net

The second-generation Hoveyda-Grubbs (HG) catalyst is particularly effective for the cross-metathesis of methyl oleate with cinnamonitrile. semanticscholar.orgconicet.gov.ar This catalyst demonstrates high activity and selectivity in producing the desired cross-metathesis products. conicet.gov.ar Studies have shown that using the second-generation Hoveyda-Grubbs catalyst can lead to high yields of the cross-metathesis products. semanticscholar.orgconicet.gov.ar For instance, in the cross-metathesis of methyl oleate and 3-pentenenitrile, this catalyst achieved a 74% yield and 88% selectivity. conicet.gov.ar The introduction of alkyl N-substituents in the N-heterocyclic carbene (NHC) ligand of Hoveyda-Grubbs type catalysts has been shown to be beneficial for catalytic performance in cross-metathesis reactions. mdpi.com

Table 1: Performance of Second-Generation Hoveyda-Grubbs Catalyst in Cross-Metathesis of Methyl Oleate and Cinnamonitrile

Reactant Ratio (Cinnamonitrile/Methyl Oleate) Yield of Cross-Metathesis Products (%)
1 53
7 82

Data sourced from a study on the valorization of methyl oleate via cross-metathesis. researchgate.net

To improve catalyst recyclability and product separation, ruthenium catalysts can be immobilized on solid supports. researchgate.netmdpi.com Supports like silica (B1680970) (SiO2), Amberlyst-15, and metal-organic frameworks (MOFs) have been successfully used. researchgate.netmdpi.com For example, a second-generation Hoveyda-Grubbs catalyst supported on silica has been used for the cross-metathesis of methyl oleate with various olefins. semanticscholar.orgconicet.gov.ar These supported systems can exhibit high catalytic activity and can be easily recovered and reused. acs.org The immobilization of the Grubbs-Hoveyda complex on ionic magnetic nanoparticles has also been reported, showing excellent catalytic activity and allowing for magnetic recovery of the catalyst. acs.org

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the desired products in cross-metathesis. sigmaaldrich.com Key parameters include the reactant ratio, catalyst loading, temperature, and reaction time.

In the cross-metathesis of methyl oleate and cinnamonitrile, the initial molar reactant ratio significantly influences the yield of the cross-metathesis products. semanticscholar.orgresearchgate.net Increasing the concentration of the functionalized olefin, such as cinnamonitrile, can shift the reaction equilibrium towards the formation of cross-metathesis products and suppress the self-metathesis of methyl oleate. semanticscholar.orgconicet.gov.ar For example, increasing the cinnamonitrile to methyl oleate ratio from 1 to 7 increased the yield of cross-metathesis products from 53% to 82%. researchgate.net Research indicates that for the cross-metathesis of methyl oleate with cinnamonitrile, no significant catalyst deactivation was observed during catalytic runs of up to 400 minutes. semanticscholar.orgresearchgate.net

Application of Ruthenium-Based Catalysts

Second-Generation Hoveyda-Grubbs Catalysts in this compound Formation

Alternative Synthetic Approaches to Unsaturated Nitriles

Recent research has focused on developing alternative synthetic routes to unsaturated nitriles that are more environmentally benign and utilize renewable resources. These methods include the direct conversion of fatty acids and the use of bio-sourced feedstocks through innovative catalytic processes.

Conversion of Fatty Acids to Nitriles (General Approach)

The transformation of fatty acids into fatty nitriles is a significant industrial process, as nitriles are key intermediates for producing fatty amines, which have applications as surfactants and lubricant additives. semanticscholar.org The conventional method, often referred to as the "nitrile process," involves the reaction of fatty acids with ammonia (B1221849) at high temperatures (280–360 °C) in the liquid phase, typically using metal oxide catalysts like alumina (B75360) or zinc oxide. nih.gov This process can also be carried out in the gas phase at even higher temperatures (300–600 °C) over a solid catalyst bed, which can improve selectivity and reduce reaction times. nih.gov

However, these high-energy processes have drawbacks, including the potential for side reactions like isomerization and polymerization, especially with unsaturated fatty acids. nih.gov To address these issues, alternative laboratory-scale and one-pot procedures have been developed. For instance, fatty acids can be converted into nitriles in high yields (up to 90%) using reagents like sodium azide (B81097) (NaN₃), triethylamine, and triphenylphosphine (B44618) (PPh₃). csic.es Another method involves a one-pot, three-step procedure using a dehydrating agent prepared in situ from diisobutylaluminium hydride (DIBAL-H). csic.es

Catalytic dehydration of fatty amides, which can be derived from fatty acids, represents another pathway to nitriles under milder conditions. csic.es The direct conversion of fatty acid esters to nitriles by reaction with ammonia is also an area of active research, with studies focusing on the role of catalyst acidity and basicity to improve yield and selectivity. researchgate.net

Summary of Catalytic Systems for Fatty Acid/Ester to Nitrile Conversion
Starting MaterialCatalyst/ReagentPhaseTemperature (°C)Key FindingsReference
Fatty AcidsMetal Oxides (e.g., ZnO, Al₂O₃)Liquid280–360Conventional industrial "nitrile process". nih.gov nih.gov
Fatty AcidsSolid Catalyst BedGas300–600Prevents undesired products due to short reaction time. nih.gov nih.gov
Fatty AcidsNaN₃, PPh₃, Et₃N--High yields (90%) in 30 minutes. csic.es csic.es
Fatty EstersDIBAL-H derived dehydrating agent--One-pot procedure with 79% yield for the ester. csic.es csic.es
Fatty AmidePalladium Chloride (PdCl₂)--Mild reaction conditions with 72% yield. csic.es csic.es
Fatty EstersVarious (e.g., Aluminas)-300Strong catalyst acidity correlates with ester conversion and nitrile yield. researchgate.net researchgate.net

Bio-sourced Routes to Nitriles

The use of renewable, bio-based feedstocks is a cornerstone of green chemistry, and the synthesis of nitriles is no exception. Plant oils, such as castor oil, are a key renewable resource. wikipedia.org Undecylenic acid (10-undecenoic acid) is a valuable derivative prepared through the pyrolysis of ricinoleic acid, the main component of castor oil. wikipedia.org This process typically involves cracking the methyl ester of ricinoleic acid at 500–600 °C to yield methyl undecenoate and heptanal, followed by hydrolysis to obtain undecylenic acid. wikipedia.orgwikipedia.org

This bio-sourced undecylenic acid serves as a versatile platform chemical. It can be converted into an unsaturated fatty nitrile, which can then undergo further transformations. google.com A particularly powerful technique for modifying these bio-sourced unsaturated molecules is olefin cross-metathesis. researchgate.netifpenergiesnouvelles.fr For example, the ruthenium-catalyzed cross-metathesis of 10-undecenenitrile (B8766254) (derived from undecylenic acid) with acrylonitrile (B1666552) can produce a C12 dinitrile, a precursor for polyamides. researchgate.net This approach contributes to the production of useful chemical intermediates from renewable materials, with ethylene (B1197577) as the only by-product. researchgate.net

Chemoenzymatic cascades offer another sophisticated bio-sourced route. These processes combine chemical reaction steps with biocatalytic transformations. semanticscholar.org For instance, an alkene can be converted to an aldehyde via hydroformylation, which is then condensed with hydroxylamine (B1172632) to form an aldoxime. The final step involves the biocatalytic dehydration of the aldoxime by an aldoxime dehydratase (Oxd) enzyme to yield the nitrile. semanticscholar.org This method has been successfully applied to synthesize nitrile-substituted fatty acids from unsaturated fatty acid feedstocks. semanticscholar.org

Examples of Bio-Sourced Routes to Unsaturated Nitriles and Derivatives
Bio-FeedstockKey TransformationCatalyst/EnzymeProductSignificanceReference
Castor Oil (Ricinoleic Acid)Pyrolysis / Cracking-Undecylenic AcidKey precursor from a renewable source. wikipedia.org wikipedia.org
10-UndecenenitrileCross-MetathesisRuthenium CatalystsC12 DinitrileCreates polyamide precursors from renewable nitrile and renewable acrylonitrile. researchgate.net researchgate.net
Unsaturated Fatty AcidsAmmoniationMetal OxidesUnsaturated Fatty NitrileIntermediate step for producing heminitriles via oxidative cleavage. google.com google.com
1-OcteneChemoenzymatic Cascade (Hydroformylation, Condensation, Dehydration)Rhodium Complex / Aldoxime Dehydratase (Oxd)n-/iso-C9-NitrilesDemonstrates integration of chemical and biocatalytic steps for nitrile synthesis. semanticscholar.org semanticscholar.org
OleonitrileEthenolysis (Cross-Metathesis with Ethylene)Ruthenium Catalysts9-Decenitrile and 1-DeceneHigh selectivity (88%) at low catalyst loading. researchgate.net researchgate.net

Derivatization and Advanced Synthesis of Value Added Chemicals from Undecenenitriles

Precursors for Long-Chain Amines

2-Undecenenitrile is recognized as a valuable intermediate in the synthesis of long-chain amines, which find application as cationic surfactants. ifpenergiesnouvelles.frresearchgate.netifpenergiesnouvelles.fr The primary transformation required to convert the nitrile into an amine is the reduction of the cyano group (–C≡N) to a primary amine group (–CH₂NH₂). This can be accomplished through several established chemical methods, most notably catalytic hydrogenation.

Catalytic hydrogenation involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. rsc.org Common catalysts for this transformation include nickel, platinum, or palladium. rsc.orgnih.gov For instance, Raney Nickel has been demonstrated as an effective catalyst for the reduction of both aliphatic and aromatic nitriles, often in the presence of a hydrogen donor like potassium borohydride (B1222165) (KBH₄) in an ethanol (B145695) solvent. rsc.org This method is noted for its mild reaction conditions and high yields of the desired primary amine, with minimal formation of secondary or tertiary amine byproducts. rsc.org

Alternative reduction methods can also be employed, such as the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like dry ether, followed by an acidic workup. rsc.orgnih.govacs.org Another classical approach is the use of sodium metal in ethanol. rsc.org These varied methods provide robust options for converting undecenenitriles into long-chain primary amines, which are crucial building blocks for various industrial applications.

Table 1: Summary of Common Methods for the Reduction of Nitriles to Primary Amines

MethodReagents & ConditionsCatalystNotes
Catalytic Hydrogenation Hydrogen gas (H₂), high temperature and pressure.Nickel (Ni) or Platinum (Pt)A common industrial method for producing primary amines. rsc.org
Hydride Reduction Lithium aluminum hydride (LiAlH₄) in dry ether, followed by acid workup.N/AA powerful and effective laboratory-scale reduction method. rsc.orgacs.org
Borohydride System Potassium borohydride (KBH₄) in ethanol.Raney Nickel (Ra-Ni)A mild and efficient system that provides good to excellent yields of primary amines. rsc.org
Dissolving Metal Reduction Sodium metal (Na) in ethanol.N/AA classical method for nitrile reduction. rsc.org

Polyamide Precursors

Undecenenitriles are key starting materials for producing monomers required for high-performance polyamides, such as Polyamide-11 and Polyamide-12. These syntheses often leverage the double bond for chain extension and functionalization via olefin metathesis.

Synthesis of Polyamide-12 Precursors from 10-Undecenenitrile (B8766254)

10-Undecenenitrile, which can be derived from the pyrolysis of ricinoleic acid from castor oil, is a direct precursor to monomers for Polyamide-12. researchgate.netifpenergiesnouvelles.fr The synthesis pathway involves the conversion of 10-undecenenitrile into 12-aminododecanoic acid or its derivatives, which are the fundamental building blocks for Polyamide-12. This is often achieved through a multi-step process that functionalizes both ends of the molecule, typically involving hydroformylation or, more commonly, cross-metathesis reactions to add a carboxylate or ester group before subsequent reduction of the nitrile. ifpenergiesnouvelles.frrsc.org

Generation of Polyamide Precursors via Cross-Metathesis with Acrylates

A highly efficient and atom-economical route to polyamide precursors involves the ruthenium-catalyzed cross-metathesis of undecenenitriles with acrylates. ifpenergiesnouvelles.fr Specifically, the reaction of 10-undecenenitrile with methyl acrylate (B77674) produces a C12 nitrile-ester, methyl (E)-11-cyanoundec-2-enoate. researchgate.netrsc.org This reaction extends the carbon backbone and introduces an ester functionality at the opposite end of the molecule from the nitrile group.

The reaction is effectively catalyzed by modern ruthenium-based olefin metathesis catalysts, such as the Hoveyda-Grubbs second-generation catalyst. acs.org Research has shown that catalysts bearing a chelating benzylidene ligand are particularly effective for this transformation. researchgate.net The resulting bifunctional C12 molecule is a direct precursor to α,ω-amino esters, which are monomers for polyamides. ifpenergiesnouvelles.fracs.org This approach is considered a favorable green chemistry route as it utilizes renewable feedstocks and employs efficient catalytic processes. ifpenergiesnouvelles.frrsc.org

Formation of α,ω-Dinitriles via Cross-Metathesis with Acrylonitrile (B1666552)

Another powerful application of olefin metathesis is the reaction of an undecenenitrile with acrylonitrile to form a long-chain α,ω-dinitrile. The cross-metathesis of 10-undecenenitrile with acrylonitrile yields 2-dodecenedinitrile. ifpenergiesnouvelles.frresearchgate.net This reaction effectively creates a symmetrical C12 dinitrile, which can be subsequently hydrogenated to produce a C12 diamine, a key monomer for AABB-type polyamides.

This transformation has been successfully achieved using ruthenium catalysts like the Hoveyda catalyst (IV) and Umicore M51 (VIII). ifpenergiesnouvelles.fr Studies have demonstrated that excellent results and high turnover numbers can be reached by performing the reaction in diethyl carbonate at elevated temperatures (e.g., 120°C) with slow addition of the catalyst. ifpenergiesnouvelles.fr This method highlights the robustness of metathesis, as the catalyst selectively reacts with the terminal C=C double bond without being significantly inhibited by the two nitrile functionalities present in the reactants and products. ifpenergiesnouvelles.fr

Table 2: Olefin Cross-Metathesis Reactions of 10-Undecenenitrile for Polyamide Precursors

Reaction PartnerProductCatalyst TypeSignificance
Methyl Acrylate Methyl (E)-11-cyanoundec-2-enoateRuthenium-alkylidene (e.g., Hoveyda type)Creates a C12 α,ω-nitrile-ester, a precursor for AB-type polyamides like Polyamide-12. researchgate.netrsc.org
Acrylonitrile 2-DodecenedinitrileRuthenium-alkylidene (e.g., Hoveyda IV, Umicore M51)Forms a C12 α,ω-dinitrile, a precursor for diamines used in AABB-type polyamides. ifpenergiesnouvelles.frresearchgate.net

Development of α,ω-Amino Acid Derivatives

The nitrile-esters and dinitriles produced via cross-metathesis are pivotal intermediates that are further transformed into valuable α,ω-amino acid derivatives and diamines. The key step is the catalytic hydrogenation of the nitrile group(s).

For example, the C12 nitrile-ester (methyl (E)-11-cyanoundec-2-enoate) obtained from the cross-metathesis of 10-undecenenitrile and methyl acrylate can be quantitatively converted into methyl 12-aminododecanoate. researchgate.netacs.org This transformation is typically accomplished through a tandem catalytic process where the residual ruthenium metathesis catalyst, often activated by a base such as tBuOK, also catalyzes the hydrogenation of both the carbon-carbon double bond and the nitrile functionality under hydrogen pressure. researchgate.net This one-pot reaction is highly efficient and avoids the formation of secondary amine byproducts, yielding the desired α,ω-amino ester in high purity. researchgate.net This amino ester is the direct monomer for producing Polyamide-12.

Similarly, the α,ω-dinitriles can be fully hydrogenated to the corresponding α,ω-diamines, which are then used in polycondensation reactions with diacids to produce various AABB-type polyamides.

Contributions to Other Fine Chemicals and Polymer Intermediates

Beyond their role as precursors to long-chain amines and polyamides, undecenenitriles contribute to the synthesis of other important fine chemicals. As mentioned, this compound is an intermediate for cationic surfactants. ifpenergiesnouvelles.fr

Furthermore, the strategic functionalization of undecenenitriles opens pathways to other polymer intermediates. For instance, the cross-metathesis of 10-undecenal (B94395) (derived from 10-undecenoic acid) with acrylonitrile produces ω-nitrile-aldehydes. researchgate.net These bifunctional molecules can then be selectively reduced to produce linear amino alcohols, which are valuable monomers for creating mixed polyamide-esters or other specialty polymers. researchgate.net The ability to generate these diverse bifunctional compounds underscores the importance of undecenenitriles as versatile and renewable chemical building blocks. ifpenergiesnouvelles.fr

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-undecenenitrile, offering precise information about the chemical environment of individual protons and carbon atoms.

¹H NMR for Olefinic and Nitrile Proton Characterization

Proton NMR (¹H NMR) is fundamental for identifying the characteristic protons in the this compound molecule. The olefinic protons, those attached to the carbon-carbon double bond (C=C), and the protons on the carbon adjacent to the nitrile group (-CN) have distinct chemical shifts. pdx.edu

The protons on the double bond (olefinic protons) typically resonate in the downfield region of the spectrum, generally between 5.0 and 7.0 ppm. libretexts.org For a related compound, 11-hydroxy-2-undecenenitrile, the olefinic proton of the E isomer appears as a doublet of triplets at 6.72 ppm. rug.nl The protons on the carbon alpha to the nitrile group are also shifted downfield due to the electron-withdrawing nature of the cyano group. libretexts.org The specific chemical shifts can vary slightly depending on the solvent used and the isomeric form (E or Z) of the molecule. pitt.edu

Table 1: Illustrative ¹H NMR Chemical Shifts for Protons near Functional Groups

Proton TypeTypical Chemical Shift Range (ppm)
Olefinic (C=C-H )5.0 - 7.0
Allylic (H -C-C=C)1.6 - 2.2
Alpha to Nitrile (H -C-CN)2.0 - 3.0
Terminal Methyl (-CH₃)0.7 - 1.3

Note: These are general ranges and can be influenced by molecular structure and solvent. libretexts.org

¹³C NMR for Carbon Backbone Structural Elucidation

Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete structural map. libretexts.org The signals for the carbon atoms of the nitrile group and the olefinic carbons are particularly characteristic. mnstate.edu

The carbon of the nitrile group (-C≡N) typically appears in a distinct region of the spectrum, generally between 115 and 125 ppm. The sp²-hybridized carbons of the double bond resonate in the downfield region, usually between 100 and 150 ppm. mnstate.edu For example, in a study of related compounds, the carbon of a nitrile group was observed at 118.9 ppm, while olefinic carbons appeared at 149.5 and 108.5 ppm. The remaining sp³-hybridized carbons of the alkyl chain appear at higher fields (further upfield). libretexts.org The exact chemical shifts provide unambiguous evidence for the connectivity of the carbon backbone. mnstate.edu

Table 2: Representative ¹³C NMR Chemical Shifts for this compound and Related Structures

Carbon TypeTypical Chemical Shift Range (ppm)
Nitrile (-C ≡N)115 - 125
Olefinic (-C =C -)100 - 150
Saturated Alkyl (-C H₂-)10 - 50

Note: These values are illustrative and can vary based on the specific molecule and analytical conditions. libretexts.orgmnstate.edu

³¹P NMR for Homogeneous Catalyst Analysis

In the synthesis of nitriles via hydrocyanation, homogeneous catalysts, often based on nickel complexed with phosphorus-containing ligands (e.g., phosphites or phosphines), are frequently employed. uni-koeln.detu-dortmund.de ³¹P NMR spectroscopy is a critical technique for characterizing these catalysts and any intermediates formed during the reaction. uva.nlacs.org

By monitoring the ³¹P NMR spectrum, researchers can observe the coordination of the phosphorus ligand to the nickel center, which is indicated by a significant change in the chemical shift of the phosphorus signal compared to the free ligand. uva.nlunits.it For instance, the formation of a catalytically active Ni(0) complex can be confirmed by the appearance of new doublets in the ³¹P NMR spectrum, with chemical shifts and coupling constants that are characteristic of the complexed state. uva.nl This technique allows for the study of catalyst structure, stability, and the identification of species that may be part of the catalytic cycle or represent inactive forms. tu-dortmund.deethz.ch For example, a study on a (BiPhePhos)Ni(cod) catalyst system identified the active complex at a chemical shift of δ = 178 ppm, while an inactive bis-chelate complex was observed at δ = 162 ppm. tu-dortmund.de

In-situ NMR Studies for Reaction Monitoring

In-situ NMR, where spectra are recorded directly from the reacting mixture over time, is a powerful method for monitoring the progress of reactions that produce or consume this compound. acs.org This real-time analysis provides kinetic data and mechanistic insights by tracking the disappearance of reactants and the appearance of products and intermediates. ethz.ch

For example, in hydrocyanation reactions, in-situ NMR can follow the conversion of the starting olefin and the formation of the nitrile product. ethz.chnih.gov This technique has been used to identify the resting state of the catalyst in related reactions, providing crucial information about the rate-determining steps of the catalytic cycle. ethz.ch The ability to observe the reaction as it happens, without the need for sampling and quenching, offers a significant advantage for understanding complex reaction mechanisms and optimizing reaction conditions. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone analytical technique for the analysis of reaction mixtures containing this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. researchgate.net

Quantitative and Qualitative Analysis of Reaction Mixtures

In the context of this compound synthesis, such as through the cross-metathesis of 10-undecenenitrile (B8766254), GC-MS is essential for both identifying the products and determining their relative quantities. rsc.orgresearchgate.net The gas chromatograph separates the components of the reaction mixture based on their volatility and interaction with the stationary phase of the GC column. This is particularly important for separating the desired this compound from starting materials, byproducts, and other isomers that may have formed. ifpenergiesnouvelles.frifpenergiesnouvelles.fr

Once separated, each component enters the mass spectrometer, which fragments the molecules and detects the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum is a molecular fingerprint that allows for the positive identification of this compound and other compounds in the mixture. rug.nlrsc.org For quantitative analysis, the area of the peak in the gas chromatogram corresponding to this compound can be compared to that of a known internal standard to determine its concentration or yield in the reaction mixture. rsc.org This method is routinely used to monitor reaction conversion and selectivity. google.comnih.gov

Determination of Product Distribution and Selectivity

In chemical synthesis, particularly in processes like metathesis or Fischer-Tropsch synthesis, a range of products can be formed. aidic.itnumberanalytics.com Determining the distribution of these products and the selectivity of the reaction towards the desired compound, such as this compound, is crucial for process optimization.

Catalytic reactions, for instance, can yield a variety of hydrocarbons, and their distribution is influenced by factors like the catalyst used, temperature, pressure, and reactant ratios. kobv.de In the context of this compound synthesis, this could involve the formation of different isomers or byproducts. For example, the cross-metathesis of methyl oleate (B1233923) with cinnamonitrile (B126248) can produce this compound. researchgate.netresearchgate.net The yield and selectivity towards this compound in such reactions are key parameters that researchers aim to maximize. researchgate.net

The product distribution is often analyzed using techniques like gas chromatography (GC), which separates the different components of the reaction mixture. By analyzing the resulting chromatogram, researchers can quantify the amount of each product, including various isomers of undecenenitrile, and thus determine the reaction's selectivity. For instance, in the synthesis of 2-alkenenitriles, different isomers (E and Z) can be formed, and their ratio is a measure of stereoselectivity. oup.com

Table 1: Factors Influencing Product Distribution and Selectivity

FactorDescription
Catalyst The type of catalyst can significantly influence which products are formed and in what proportions. kobv.de
Temperature Reaction temperature can affect reaction rates and the equilibrium between different products. lidsen.com
Pressure In gas-phase reactions, pressure plays a critical role in determining product distribution. aidic.it
Reactant Ratio The initial ratio of reactants can shift the reaction equilibrium and affect selectivity. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. mvpsvktcollege.ac.in When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption of energy at those frequencies. specac.com This absorption pattern is unique to the molecule and provides a "fingerprint" that can be used for identification. libretexts.org

For this compound, the most characteristic absorption band in its IR spectrum is due to the carbon-nitrogen triple bond (C≡N) of the nitrile group. spectroscopyonline.com This bond typically exhibits a sharp and intense absorption in the range of 2220–2260 cm⁻¹. savemyexams.com The presence of a carbon-carbon double bond (C=C) in the undecene chain will also give rise to a characteristic absorption band, typically in the region of 1620–1680 cm⁻¹. libretexts.org Additionally, the C-H bonds in the molecule will have stretching and bending vibrations that appear in specific regions of the spectrum. core.ac.uk

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
NitrileC≡N2220–2260Sharp, Intense spectroscopyonline.comsavemyexams.com
AlkeneC=C1620–1680Medium libretexts.org
AlkaneC-H2850–3000Strong libretexts.org
Alkene=C-H3000-3100Medium mvpsvktcollege.ac.in

Applications of Other Spectroscopic Techniques in Chemical Analysis

While IR spectroscopy is excellent for identifying functional groups, other spectroscopic techniques provide more detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. organicchemistrydata.org

¹H NMR provides information about the different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons. wisc.edu

¹³C NMR provides information about the carbon skeleton of the molecule. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. libretexts.org In gas chromatography-mass spectrometry (GC-MS), the components of a mixture are first separated by GC and then analyzed by MS. researchgate.netrsc.org This is a particularly powerful combination for identifying unknown components in a complex mixture.

Ultraviolet-Visible (UV-Vis) Spectroscopy can be used to study compounds containing chromophores, which are parts of a molecule that absorb UV or visible light. The C=C double bond in this compound is a chromophore, and its UV-Vis spectrum can provide information about conjugation within the molecule. researchgate.net

Chromatographic Methods for Separation and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. mlsu.ac.in The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. phenomenex.com

Gas Chromatography (GC) is a common technique for separating and analyzing volatile compounds. libretexts.org In the context of this compound, GC can be used to:

Determine the purity of a sample.

Separate isomers of undecenenitrile. gerstel.com

Analyze the product distribution of a reaction. core.ac.uk

Comprehensive two-dimensional gas chromatography (GCxGC) offers even higher separation power for complex samples. sepscience.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for non-volatile or thermally sensitive compounds. americanpeptidesociety.org Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent, is a common mode used for the separation of organic molecules like this compound. sielc.com It can be used for both analytical and preparative separations, allowing for the isolation of pure compounds. polypeptide.com The separation of isomers, such as E/Z isomers, can often be achieved using specialized HPLC columns. chromforum.orgmtc-usa.com

Flash chromatography is a rapid purification technique that uses air pressure to speed up the elution of compounds from a column. units.it It is often used for the routine purification of reaction products.

Table 3: Chromatographic Techniques for this compound

TechniquePrincipleApplications
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase. phenomenex.comPurity analysis, isomer separation, product distribution analysis. gerstel.comcore.ac.uk
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase. americanpeptidesociety.orgPurification, isomer separation, analysis of non-volatile derivatives. sielc.comchromforum.org
Flash Chromatography Rapid column chromatography using pressure. units.itRoutine purification of reaction products.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a versatile tool in computational chemistry, offering a balance between accuracy and computational cost, making it suitable for studying complex chemical reactions. wikipedia.orgmdpi.com

DFT calculations are instrumental in characterizing the electronic structure and determining the energetics of transient species, such as reaction intermediates, that are often difficult to isolate and study experimentally. By mapping the electron density, DFT can reveal crucial information about the distribution of electrons within a molecule, which governs its reactivity. wikipedia.orgyoutube.com For instance, in the context of metalloenzyme-catalyzed reactions, DFT has been successfully employed to model the active-site structures of reaction intermediates and understand their electronic properties. nih.gov

The ground state electronic structure of a molecule and its various intermediates can be determined, providing insights into their relative stabilities. wikipedia.orgnih.gov DFT allows for the calculation of total energies, which can be used to construct a potential energy surface for a given reaction. This surface maps the energy of the system as a function of the geometric coordinates of the atoms, revealing the most stable configurations for reactants, intermediates, and products. youtube.com For example, DFT studies on manganese porphyrins and phthalocyanines have detailed the electronic structure and bonding in both unligated and ligated forms, clarifying the spin states of various intermediates. nih.gov Similarly, investigations into lanthanide complexes have utilized DFT to determine their electronic configurations. rsc.org

Table 1: Representative DFT Functionals and Basis Sets for Electronic Structure Calculations
DFT FunctionalBasis SetTypical ApplicationReference
B3LYP6-311++G(d,p)Geometry optimization and calculation of reactivity descriptors. mdpi.com
-def2-TZVPHigh-level electronic structure calculations for reaction mechanisms. nih.gov

A key application of DFT is the calculation of transition states and the associated activation energy barriers. The transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the pathway from reactants to products. github.io The energy difference between the reactants and the transition state is the activation barrier, a critical parameter that determines the rate of a chemical reaction. stackexchange.com

DFT calculations can locate the geometry of the transition state and compute its energy. github.io This information is vital for understanding reaction kinetics and selectivity. For example, in the cross-metathesis of an olefin with acrylonitrile (B1666552), DFT calculations were used to determine the Gibbs free energy differences between competing reaction pathways, providing insights consistent with experimental observations. acs.org The accuracy of these calculations is often sufficient to distinguish between viable and non-viable reaction pathways. acs.org Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state to confirm that it connects the intended reactants and products. github.io

Table 2: Calculated Activation Barriers for a Hypothetical Reaction of 2-Undecenenitrile
Reaction PathwayDFT MethodCalculated Activation Barrier (kcal/mol)Reference
Hypothetical IsomerizationB3LYP/6-31G*25.3N/A
Hypothetical CyclizationM06-2X/def2-TZVP32.1N/A
Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT calculations for this compound were not found in the provided search results.

Elucidation of Electronic Structure and Energetics of Reaction Intermediates

Molecular Dynamics Simulations for Reaction Pathway Exploration

Molecular dynamics (MD) simulations provide a powerful tool for exploring the time evolution of a system at the atomic level, allowing for the investigation of complex reaction pathways. rsc.orgscm.com By solving the classical equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules over time, providing a dynamic picture of the reaction process. nobelprize.org

Reactive MD simulations, in particular, can be used to study the mechanism of complex reaction systems without predefined reaction coordinates. rsc.org This approach has been successfully applied to analyze the combustion of fuels and can be adapted to study the reactions of this compound. rsc.org MD simulations can also be employed to investigate conformational changes in molecules and the role of solvent effects, which are crucial for understanding reaction dynamics in solution. scm.com Recent advancements have seen the use of MD simulations to elucidate complex biological processes, such as the activation of protein complexes and ion permeation through channels, showcasing the versatility of this technique. nih.govnih.gov

Quantum Chemical Approaches to Understanding Reactivity and Selectivity

Quantum chemical methods, including but not limited to DFT, offer a fundamental framework for understanding the factors that govern chemical reactivity and selectivity. numberanalytics.com These methods can be used to calculate a variety of molecular properties that correlate with reactivity, such as molecular orbital energies (HOMO and LUMO), electrostatic potentials, and various reactivity descriptors. mdpi.com

The principle of reactivity-selectivity, which posits that more reactive species are less selective, has been a topic of extensive theoretical investigation. wikipedia.org While this principle is now considered obsolete in its general form, quantum chemical calculations can provide a more nuanced understanding of the relationship between reactivity and selectivity in specific reactions. wikipedia.org For instance, in a study of a chiral thioxanthone-catalyzed photocycloaddition, quantum chemical calculations revealed that the first C-C bond formation was the rate-limiting and selectivity-controlling step. rsc.org By analyzing the interactions between the catalyst and the substrate at the quantum mechanical level, researchers can gain insights into the origins of stereoselectivity and regioselectivity. rsc.org

Computational Modeling of Catalyst-Substrate Interactions

Understanding the intricate interactions between a catalyst and a substrate is paramount for designing efficient and selective catalytic processes. Computational modeling provides a molecular-level view of these interactions, which is often inaccessible through experimental techniques alone.

DFT and other quantum chemical methods are widely used to model catalyst-substrate complexes. nih.govescholarship.org These models can elucidate the binding modes of the substrate to the catalyst's active site and identify the key non-covalent interactions, such as hydrogen bonding and van der Waals forces, that stabilize the complex. nih.govescholarship.org For example, in a study of an organocatalytic reaction, an induced-fit model based on high-level electronic structure methods revealed that London dispersion forces play a crucial role in both the conformational changes of the catalyst and the stabilization of the transition state. nih.gov

Computational models can also be used to rationalize and predict the selectivity of a catalyst. By comparing the energies of different catalyst-substrate complexes leading to different products, it is possible to understand why a particular stereoisomer or regioisomer is formed preferentially. escholarship.org This knowledge can then be used to design new catalysts with improved selectivity. For instance, computational modeling of a co-micelle catalyst system revealed similarities in the catalytic mechanism to native enzymes. nih.gov

Sustainability and Green Chemistry Aspects in 2 Undecenenitrile Research

Utilization of Renewable and Bio-sourced Feedstocks

A significant shift in chemical synthesis is the move away from depletable fossil fuels to renewable feedstocks, which are often derived from agricultural products or waste streams. epa.govrsc.orgpharmafeatures.com The synthesis of 2-undecenenitrile and related compounds is progressively incorporating bio-sourced materials, reflecting a broader trend in the chemical industry to enhance sustainability. rug.nlumn.edu

One notable example is the use of 10-undecenenitrile (B8766254), a derivative of castor oil, as a starting material. ifpenergiesnouvelles.frifpenergiesnouvelles.frrsc.orgresearchgate.net Castor oil is a versatile and renewable resource, and its derivative, 10-undecenoic acid, can be converted to 10-undecenenitrile through ammoxidation. ifpenergiesnouvelles.frifpenergiesnouvelles.fr This bio-sourced nitrile can then be used in various chemical transformations, including cross-metathesis reactions to produce valuable intermediates for polymers like polyamide-12. ifpenergiesnouvelles.frresearchgate.netacs.org

Furthermore, research has explored the cross-metathesis of 10-undecenenitrile with other bio-sourced materials like methyl acrylate (B77674). ifpenergiesnouvelles.frrsc.orgresearchgate.net This approach provides a sustainable pathway to linear amino esters, which are precursors to polyamides. rsc.org The use of such renewable feedstocks is a cornerstone of developing a more circular and sustainable chemical economy.

Development of Environmentally Benign Catalytic Systems

Catalysts are crucial in modern chemistry for enabling faster and more selective reactions. wikipedia.org The development of environmentally benign catalytic systems is a key focus in green chemistry, aiming to minimize waste and energy consumption. solubilityofthings.comtheamericanjournals.com

Both homogeneous and heterogeneous catalysis play vital roles in sustainable chemical synthesis. numberanalytics.com Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often allows for high selectivity and milder reaction conditions. rug.nlsolubilityofthings.comnumberanalytics.com This can lead to increased yields and reduced by-product formation, aligning with the principles of green chemistry. solubilityofthings.com For instance, ruthenium-based homogeneous catalysts have been effectively used in the cross-metathesis of 10-undecenenitrile. ifpenergiesnouvelles.frrsc.org

The table below summarizes the characteristics of homogeneous and heterogeneous catalysis in the context of green chemistry.

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Phase Catalyst and reactants are in the same phase. solubilityofthings.comCatalyst and reactants are in different phases. wikipedia.org
Selectivity Often higher, leading to fewer by-products. solubilityofthings.comnumberanalytics.comCan be less selective, potentially leading to more by-products. solubilityofthings.com
Reaction Conditions Typically milder temperatures and pressures. numberanalytics.comMay require higher temperatures and pressures. ifpenergiesnouvelles.fr
Catalyst Recovery Can be challenging and require additional separation steps. solubilityofthings.comGenerally straightforward, allowing for easier recycling. wikipedia.orggatech.edu
Industrial Application Used in processes like hydroformylation and hydrogenation. numberanalytics.comWidely used in large-scale production, such as the Haber-Bosch process. wikipedia.org

Traditional organic solvents are often volatile, flammable, and toxic, posing significant environmental and health risks. researchgate.net Green chemistry promotes the use of safer alternatives. researchgate.nettaylorfrancis.comorientjchem.org Water is considered an excellent green solvent due to its non-toxic and abundant nature. orientjchem.orglucp.net

Other promising green solvents include:

Supercritical Carbon Dioxide (scCO₂): This solvent is non-toxic, non-flammable, and has low viscosity, which can enhance reaction rates. researchgate.netorientjchem.orglucp.netlibretexts.org

Ionic Liquids (ILs): These are salts with low melting points that have negligible vapor pressure, reducing air pollution. orientjchem.orguni-regensburg.de They have been explored as reaction media for metathesis reactions. ifpenergiesnouvelles.fr

Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a liquid with a lower melting point. uni-regensburg.dele.ac.uk They are often biodegradable and can be prepared from natural sources. orientjchem.orgle.ac.uk

Bio-based Solvents: Derived from renewable resources like plants, examples include ethyl lactate (B86563) and glycerol. lucp.netlactic.com

Research has demonstrated that the choice of solvent can significantly impact the efficiency and environmental footprint of a reaction. For instance, in the cross-metathesis of 10-undecenenitrile, using a greener solvent like diethyl carbonate has shown high turnover numbers. researchgate.net The ideal scenario in green chemistry is to conduct reactions without any solvent, and this is an active area of investigation. libretexts.org

Homogeneous and Heterogeneous Catalysis for Waste Minimization

Principles of Atom Economy and Process Intensification in Synthesis

Atom economy , a concept developed by Barry Trost, is a measure of how efficiently a chemical process converts reactants into the desired product. chemistry-teaching-resources.com It is a fundamental principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. savemyexams.comstudymind.co.ukomnicalculator.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate less waste. chemistry-teaching-resources.com In contrast, substitution and elimination reactions tend to have lower atom economies. chemistry-teaching-resources.com The use of catalysts is a key strategy to improve the atom economy of a reaction. chemistry-teaching-resources.com

Process intensification focuses on developing smaller, safer, and more energy-efficient manufacturing processes. This can be achieved through various means, including the use of continuous-flow reactors instead of traditional batch reactors. libretexts.org Continuous-flow systems offer better control over reaction parameters, leading to improved safety and efficiency.

Methodologies for Assessing Environmental Impact of Chemical Processes

To quantify the "greenness" of a chemical process, various assessment methodologies have been developed. Life Cycle Assessment (LCA) is a comprehensive method used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal. researchgate.netcirad.fr LCAs have been used to compare the environmental footprint of products like nitrile gloves, highlighting the significant impact of the manufacturing stage, particularly energy consumption. researchgate.netcirad.fr

Other metrics include the E-Factor , which measures the amount of waste produced relative to the desired product, and Process Mass Intensity (PMI) , which considers the total mass of all materials used in a process to produce a certain amount of product. These tools help chemists and engineers identify areas for improvement and design more sustainable processes from the outset.

Q & A

Basic: How should researchers design an initial experiment to synthesize 2-Undecenenitrile?

Methodological Answer:
Begin with a literature review to identify established synthetic pathways (e.g., cyanation of undecenal or catalytic dehydration of 2-undecenamide). Use databases like SciFinder or Reaxys to compare yields, solvent systems, and catalysts . Design a pilot experiment with controls (e.g., negative controls for side reactions) and replicate conditions from peer-reviewed protocols . Document reagent sources and lot numbers to ensure reproducibility . Validate purity via GC-MS or NMR, referencing spectral libraries .

Advanced: How can contradictions in spectroscopic data for this compound (e.g., NMR shifts vs. computational predictions) be resolved?

Methodological Answer:
Re-examine experimental conditions (e.g., solvent polarity, temperature) and computational parameters (DFT functional selection, basis sets). Perform replicate analyses to rule out instrumental drift . Compare data with published benchmarks in similar nitriles . If discrepancies persist, conduct a sensitivity analysis to identify variables impacting spectral outcomes, and report uncertainties in measurement precision (e.g., ±0.01 ppm for NMR) .

Basic: What analytical techniques are essential to confirm the purity of this compound?

Methodological Answer:
Combine chromatographic (GC-FID, HPLC) and spectroscopic (FTIR, NMR) methods. For GC, use a polar capillary column (e.g., DB-WAX) and compare retention times against commercial standards. Quantify impurities via integration, ensuring limits align with journal standards (e.g., <0.5% for synthesis papers) . Validate reproducibility by repeating analyses across multiple batches .

Advanced: How can reaction conditions for this compound synthesis be optimized to maximize yield while minimizing side products?

Methodological Answer:
Employ Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratio). Use response surface methodology to model interactions between variables . Validate predictions with confirmatory runs and apply statistical tests (ANOVA) to assess significance . Compare outcomes to thermodynamic calculations (e.g., Gibbs free energy of side reactions) to rationalize optimal conditions .

Basic: What strategies are effective for conducting a literature review on this compound’s applications in organic chemistry?

Methodological Answer:
Use keyword combinations (e.g., "this compound + synthesis + mechanism") in Scopus or Web of Science, filtering for high-impact journals. Prioritize primary sources and cross-reference citations to identify foundational studies . Create an annotated bibliography categorizing findings by reaction type (e.g., nucleophilic additions, cycloadditions) and note gaps (e.g., limited kinetic studies) .

Advanced: How can cross-laboratory reproducibility of this compound’s catalytic activity be validated?

Methodological Answer:
Share standardized protocols (e.g., catalyst activation steps, inert atmosphere procedures) with collaborating labs. Use inter-laboratory studies to compare yields and characterize products via round-robin testing . Apply Bland-Altman analysis to quantify systematic biases and establish acceptable reproducibility thresholds (e.g., ±5% yield variance) . Document deviations in appendices for transparency .

Basic: What statistical methods are appropriate for analyzing this compound reaction yield data?

Methodological Answer:
For small datasets (<30 samples), use Student’s t-test to compare means; for multifactorial designs, apply ANOVA with post-hoc Tukey tests . Report confidence intervals (e.g., 95% CI) and effect sizes to contextualize practical significance . Use software like R or GraphPad Prism for error propagation calculations in yield determinations .

Advanced: How can researchers investigate synergistic effects between this compound and other aliphatic nitriles in mixed catalytic systems?

Methodological Answer:
Design a matrix of binary/ternary nitrile combinations and screen for cooperative effects using high-throughput robotics. Analyze kinetics (e.g., Arrhenius plots) to distinguish synergistic vs. additive behavior. Characterize intermediates via in-situ FTIR or Raman spectroscopy . Use multivariate regression to correlate structural descriptors (e.g., dipole moment, steric bulk) with activity .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:
Follow OSHA guidelines for nitrile handling: use fume hoods, nitrile gloves, and eye protection. Monitor airborne concentrations with PID detectors. Store under inert gas to prevent oxidation . Include emergency procedures (e.g., neutralization protocols for spills) in appendices of research proposals .

Advanced: What methodologies are suitable for studying this compound’s thermal degradation mechanisms?

Methodological Answer:
Perform thermogravimetric analysis (TGA) coupled with GC-MS to identify decomposition products. Use Kissinger or Ozawa methods to calculate activation energy from dynamic TGA data . Validate mechanisms with isotopic labeling (e.g., ¹³C-2-Undecenenitrile) and track fragment pathways via tandem MS . Compare experimental data to computational pyrolysis simulations (e.g., ReaxFF MD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.